amine CAS No. 1019618-43-9](/img/structure/B1462067.png)
[(2,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine
Übersicht
Beschreibung
“(2,4-Dimethoxyphenyl)methylamine” is a significant amine compound. It can be used as a raw material for various industrial resins and products, and it is also an important intermediate for the synthesis of drugs and fragrances .
Molecular Structure Analysis
The molecular formula of “(2,4-Dimethoxyphenyl)methylamine” is C14H23NO2, and its molecular weight is 237.34 g/mol.Physical and Chemical Properties Analysis
The boiling point of a related compound, 2,4-Dimethoxybenzylamine, is 140 °C at 1 mmHg, and its density is 1.113 g/mL at 25 °C . The refractive index is 1.549 .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation Catalysts
- Fine Tuning of the Structure of Phosphine–Phosphoramidites: Research on diastereomers and derivatives of similar compounds has been conducted to study their application in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins. These studies found that the central chirality in the bridge significantly influences the configuration of the product, achieving excellent enantioselectivity in certain reactions (Balogh et al., 2013).
Schiff Bases and Coordination Chemistry
- Synthesis and Characterisation of Unsymmetrical Schiff Bases: The study explores reactions leading to Schiff bases and their hydrogen-bonded dimers, demonstrating the utility of these compounds in synthesizing complex structures with potential applications in molecular engineering and catalysis (Opozda et al., 2006).
Anticancer Drug Development
- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes: These complexes have been characterized for their potential as anticancer drugs. The study highlights their cytotoxicity against various human tumor cell lines, indicating the potential therapeutic applications of these compounds (Basu Baul et al., 2009).
Photopolymerization Agents
- Toward Nitroxide-Mediated Photopolymerization: A novel alkoxyamine bearing a chromophore group linked to the aminoxyl function is introduced as a photoiniferter for nitroxide-mediated photopolymerization. This compound demonstrates the capacity to initiate polymerization under UV irradiation, suggesting applications in material sciences (Guillaneuf et al., 2010).
Flame Retardants for Polymers
- Studying the Effect of Some Organic Sulfur Compounds as Flame Retardants: This research explores the application of certain additives, including derivatives related to (2,4-Dimethoxyphenyl)methylamine, as flame retardants for polyester and epoxy resins. The findings indicate the effectiveness of these additives in enhancing the flame retardancy of polymers (Al-Masoudi, 2018).
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(2)15-10-12-7-8-13(16-3)9-14(12)17-4/h7-9,11,15H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYAWRCGWVASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)

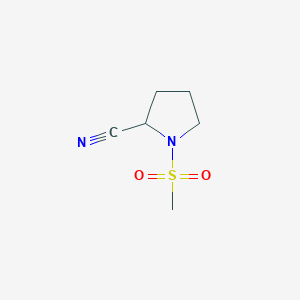

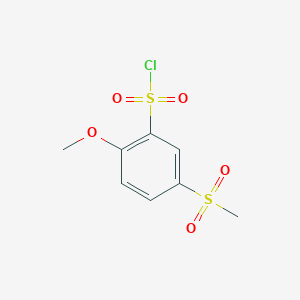

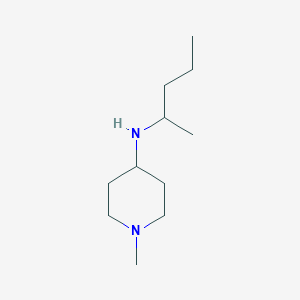
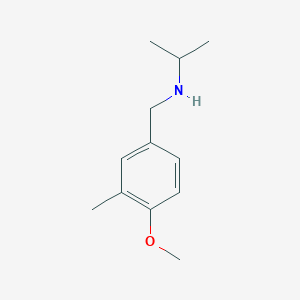

![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
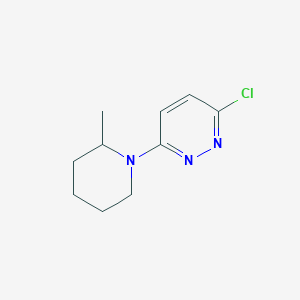

![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)
